1-Methoxy-2-[2-(1-prop-2-ynylbenzimidazol-2-ylthio)ethoxy]benzene
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Overview
Description
1-Methoxy-2-[2-(1-prop-2-ynylbenzimidazol-2-ylthio)ethoxy]benzene is a complex organic compound that features a benzimidazole moiety linked to a methoxybenzene structure through a thioether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methoxy-2-[2-(1-prop-2-ynylbenzimidazol-2-ylthio)ethoxy]benzene typically involves multi-step organic reactions. The process begins with the preparation of the benzimidazole derivative, followed by the introduction of the prop-2-ynyl group. The final step involves the formation of the thioether linkage between the benzimidazole and the methoxybenzene moiety.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions: 1-Methoxy-2-[2-(1-prop-2-ynylbenzimidazol-2-ylthio)ethoxy]benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioether linkage to a thiol group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene ring and the benzimidazole moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzene ring or benzimidazole moiety.
Scientific Research Applications
1-Methoxy-2-[2-(1-prop-2-ynylbenzimidazol-2-ylthio)ethoxy]benzene has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Methoxy-2-[2-(1-prop-2-ynylbenzimidazol-2-ylthio)ethoxy]benzene involves its interaction with specific molecular targets and pathways. The benzimidazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. The thioether linkage and the prop-2-ynyl group may also contribute to the compound’s overall biological activity by facilitating its binding to target molecules.
Comparison with Similar Compounds
- 1-Methoxy-2-(prop-2-yn-1-yloxy)benzene
- 1-Methoxy-4-(prop-2-yn-1-yloxy)benzene
Comparison: Compared to similar compounds, 1-Methoxy-2-[2-(1-prop-2-ynylbenzimidazol-2-ylthio)ethoxy]benzene is unique due to the presence of the benzimidazole moiety and the thioether linkage. These structural features confer distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-[2-(2-methoxyphenoxy)ethylsulfanyl]-1-prop-2-ynylbenzimidazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2S/c1-3-12-21-16-9-5-4-8-15(16)20-19(21)24-14-13-23-18-11-7-6-10-17(18)22-2/h1,4-11H,12-14H2,2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWPQZQSHZXNRSY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCCSC2=NC3=CC=CC=C3N2CC#C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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